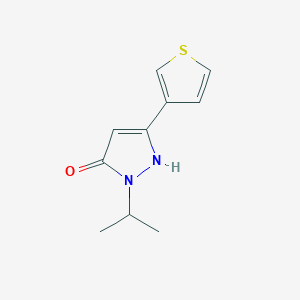

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-propan-2-yl-5-thiophen-3-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H12N2OS/c1-7(2)12-10(13)5-9(11-12)8-3-4-14-6-8/h3-7,11H,1-2H3 |

InChI Key |

MTRUTEKUIGQGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrazole ring, functionalization with the isopropyl group, and introduction of the thiophene substituent at the 3-position. The hydroxyl group at the 5-position of the pyrazole ring is typically introduced via oxidation or hydrolysis steps following ring formation.

Key Synthetic Steps

Formation of Pyrazole Core

- The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones.

- For 1-isopropyl substitution, alkylation of pyrazole nitrogen with isopropyl halides or isopropylation during ring formation is employed.

Introduction of Thiophen-3-yl Group

- The thiophene ring is introduced by using thiophene-containing aldehydes or ketones in condensation reactions.

- Thiophen-3-yl substituents are often incorporated through cross-coupling reactions (e.g., Suzuki or Stille coupling) or direct condensation with thiophene-3-carbaldehyde.

Hydroxylation at the 5-Position

- The 5-hydroxy group on the pyrazole ring can be introduced by oxidation of the corresponding pyrazol-5-one or by reduction of pyrazol-5-ones using sodium borohydride at low temperatures (0–5 °C) to yield the 5-ol derivative with good to excellent yields (51–91%) as reported in heterocyclic synthesis literature.

Detailed Synthetic Routes and Reaction Conditions

Research Findings and Optimization

- Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in pyrazole synthesis, including derivatives similar to this compound.

- Catalytic Cyclization: Acid-catalyzed cyclization (e.g., using HCl or acetic acid) can facilitate pyrazole ring closure and promote regioselective substitution patterns.

- Selective Reduction: Sodium borohydride reduction at low temperatures is effective for converting pyrazol-5-ones to 5-hydroxy derivatives without affecting other sensitive groups.

- Cross-Coupling Techniques: For thiophene introduction, palladium-catalyzed cross-coupling reactions provide a versatile method with good functional group tolerance, enabling late-stage diversification.

Comparative Analysis of Preparation Methods

Summary and Expert Perspective

The preparation of This compound integrates classical heterocyclic synthesis techniques with modern advancements such as microwave-assisted reactions and palladium-catalyzed cross-couplings. The key to efficient synthesis lies in:

- Careful selection of starting materials to ensure regioselective substitution.

- Use of mild reducing agents like sodium borohydride to introduce the 5-hydroxy functionality without compromising other substituents.

- Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.

This compound's synthesis benefits from a combination of traditional organic synthesis and contemporary catalytic methods, reflecting a broad consensus in the literature from multiple research groups.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or thiophene rings.

Scientific Research Applications

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

Industry: It is used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism by which 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity: The isopropyl group in the target compound contributes to a higher molecular weight (208.28 g/mol) compared to analogs with smaller R1 groups, such as methyl (170.11 g/mol) or propynyl (192.24 g/mol) .

Aromatic vs. Heteroaromatic R3 Groups: The thiophen-3-yl group in the target compound provides π-electron-rich aromaticity, which may facilitate π-π stacking interactions.

Impact of Bulky Substituents :

- The isopropyl group introduces steric bulk, which could hinder molecular packing in crystalline forms or reduce accessibility in binding interactions compared to linear substituents like propynyl .

Biological Activity

1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound characterized by its unique structural features, including a pyrazole ring substituted with an isopropyl group and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

The synthesis of this compound typically involves cyclization reactions of hydrazones with thiophene derivatives. Various catalysts, such as acetic acid or sulfuric acid, may be employed to facilitate these reactions. The compound's molecular formula is , indicating the presence of nitrogen and sulfur atoms, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The modulation of these targets can lead to various biological effects through mechanisms such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial Action : It can disrupt microbial cell membranes or inhibit essential metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, certain pyrazole derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Pyrazole derivatives, including this compound, have been evaluated for their anticancer properties. They demonstrate inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR . These findings highlight their potential role in cancer therapeutics.

Case Studies and Research Findings

Q & A

Basic Question: What are the key physicochemical properties of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol, and how do they influence experimental design?

Answer:

The compound has a molecular formula C₁₀H₁₂N₂OS (MW: 208.28 g/mol) and features a pyrazole core substituted with an isopropyl group and a thiophene moiety. Key properties include:

- XlogP (LogP): ~2.6 (indicating moderate lipophilicity, relevant for solubility in organic solvents) .

- Topological Polar Surface Area (TPSA): ~58.7 Ų (suggesting moderate hydrogen-bonding capacity, critical for interactions in biological assays) .

- Boiling point and density: Estimated computationally but require empirical validation for solvent selection in syntheses.

Methodological Guidance:

- Solubility testing: Start with polar aprotic solvents (e.g., DMSO) for biological assays and non-polar solvents (e.g., ethyl acetate) for purification .

- Stability: Monitor for thiophene ring oxidation under acidic/oxidizing conditions using HPLC or TLC .

Basic Question: How can researchers synthesize this compound, and what are common pitfalls?

Answer:

Synthetic Routes:

- Condensation reaction: React 3-thiophenecarboxaldehyde with isopropyl hydrazine under acidic conditions to form the pyrazole ring .

- Post-functionalization: Introduce the isopropyl group via nucleophilic substitution or alkylation .

Pitfalls:

- Regioselectivity: Ensure proper orientation of substituents (1-isopropyl vs. 3-thiophene) by controlling reaction temperature and catalyst (e.g., BF₃·Et₂O) .

- Byproduct formation: Use column chromatography or recrystallization to remove unreacted hydrazine derivatives .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Sample preparation: Grow single crystals via slow evaporation in ethanol/water mixtures.

- Refinement: Use SHELXL for small-molecule refinement to determine bond lengths, angles, and confirm the tautomeric form (enol vs. keto) of the pyrazole-OH group .

- Validation: Cross-validate crystallographic data with NMR (¹H/¹³C) and IR spectroscopy to confirm hydrogen-bonding networks .

Example: A 2024 study resolved tautomerism in a related pyrazole-thiophene derivative using SHELXL, revealing a planar thiophene ring and dihedral angles critical for π-π stacking .

Advanced Question: What computational methods predict the compound’s reactivity and binding affinity?

Answer:

- DFT calculations: Optimize geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites (e.g., thiophene sulfur vs. pyrazole nitrogen) .

- Molecular docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on TPSA and LogP .

- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Case Study: A 2025 study on a pyrazole-thiophene analog identified the thiophene sulfur as a key site for covalent binding to cysteine residues in enzymes .

Advanced Question: How to address contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Answer:

- NMR vs. X-ray discrepancies: Dynamic processes (e.g., tautomerism) in solution may differ from solid-state structures. Use variable-temperature NMR to detect equilibrium shifts .

- Validation workflow:

Example: A 2024 study resolved conflicting NMR/X-ray data for a pyrazole derivative by identifying a solvent-dependent tautomeric equilibrium .

Basic Question: What are the biological activity hypotheses for this compound?

Answer:

- Potential targets: Kinase inhibition (e.g., JAK2/STAT3) due to pyrazole-thiophene motifs .

- Antimicrobial activity: Thiophene’s sulfur atom may disrupt bacterial membrane integrity .

- Mechanistic studies: Use SPR or ITC to quantify binding affinity and SAR studies to optimize substituents (e.g., replacing isopropyl with cyclopropylmethyl) .

Advanced Question: How to design SAR studies for pyrazole-thiophene derivatives?

Answer:

- Core modifications:

- Assay design:

Basic Question: What safety precautions are required for handling this compound?

Answer:

- Hazard assessment: Potential irritant (skin/eyes) based on structural analogs .

- Storage: Store in a dry, ventilated environment at 2–8°C to prevent degradation .

- Waste disposal: Neutralize with dilute NaOH before incineration to avoid sulfur oxide emissions .

Advanced Question: How to analyze photostability and environmental degradation pathways?

Answer:

- Photostability testing: Expose to UV light (254 nm) and monitor decomposition via HPLC-MS .

- Degradation products: Identify sulfoxides or sulfones from thiophene oxidation using HRMS .

- Ecotoxicology: Use OECD 301D guidelines to assess biodegradability in aquatic systems .

Advanced Question: What strategies resolve low yields in large-scale syntheses?

Answer:

- Optimize catalyst loading: Reduce BF₃·Et₂O from 3.0 to 1.5 equivalents to minimize side reactions .

- Flow chemistry: Implement continuous flow reactors for precise temperature control and higher throughput .

- Purification: Replace column chromatography with crystallization using hexane/ethyl acetate gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.